molecular formula C16H11Cl2F3N2O3S B284614 N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea

Numéro de catalogue: B284614
Poids moléculaire: 439.2 g/mol
Clé InChI: IFEXUELVHJBDBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea, also known as BAY 43-9006, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been investigated for its role in treating various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 exerts its anti-cancer effects through a variety of mechanisms. It inhibits the activity of RAF kinase, a protein that plays a key role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound 43-9006 can prevent the growth and proliferation of cancer cells. Additionally, this compound also inhibits the activity of VEGF receptor tyrosine kinase, which is involved in the formation of new blood vessels that supply nutrients to tumors. By blocking this process, this compound 43-9006 can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, which can help to eliminate them from the body. Additionally, this compound can inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body. This compound 43-9006 has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels in tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 for lab experiments is its specificity for certain enzymes involved in cancer cell growth and proliferation. This makes it a useful tool for studying the mechanisms underlying cancer development and progression. However, one limitation of this compound is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that the compound is not causing harm to healthy cells.

Orientations Futures

There are several potential future directions for research on N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006. One area of interest is the development of combination therapies that include this compound. For example, this compound 43-9006 has been shown to enhance the effectiveness of chemotherapy in some cases. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with other targeted therapies, such as immunotherapy. Another area of interest is the development of new formulations of this compound 43-9006 that can improve its solubility and bioavailability, making it more effective in treating cancer. Finally, there is ongoing research into the use of this compound 43-9006 in other disease areas, such as diabetes and cardiovascular disease.

Méthodes De Synthèse

The synthesis of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 involves a multi-step process that begins with the reaction of 2,4-dichlorophenol with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole in the presence of a palladium catalyst to produce the desired intermediate compound. The final step involves the reaction of this intermediate with 2-(methylsulfanyl)aniline to form this compound 43-9006.

Applications De Recherche Scientifique

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, including RAF kinase and VEGF receptor tyrosine kinase. This compound has also been investigated for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C16H11Cl2F3N2O3S

Poids moléculaire

439.2 g/mol

Nom IUPAC

1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methylsulfanylphenyl)urea

InChI

InChI=1S/C16H11Cl2F3N2O3S/c1-27-13-5-3-2-4-10(13)22-14(24)23-16(15(19,20)21)25-11-6-8(17)9(18)7-12(11)26-16/h2-7H,1H3,(H2,22,23,24)

Clé InChI

IFEXUELVHJBDBD-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

SMILES canonique

CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.